3-Bromo-4,8-dichloroquinoline

Chemoselective derivatization Sequential functionalization Building block procurement

3-Bromo-4,8-dichloroquinoline (CAS 1204810-24-1) is a trihalogenated heteroaromatic building block of the quinoline class, with the molecular formula C₉H₄BrCl₂N and a molecular weight of approximately 276.94 g/mol. The compound features bromine at the C3 position and chlorine atoms at the C4 and C8 positions of the quinoline core.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.942
CAS No. 1204810-24-1
Cat. No. B598916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,8-dichloroquinoline
CAS1204810-24-1
Synonyms3-Bromo-4,8-dichloroquinoline
Molecular FormulaC9H4BrCl2N
Molecular Weight276.942
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)Cl)Br)Cl
InChIInChI=1S/C9H4BrCl2N/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H
InChIKeyPIPRSURVHMKCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,8-dichloroquinoline (CAS 1204810-24-1): Halogenated Quinoline Intermediates for Selective Derivatization and Procurement


3-Bromo-4,8-dichloroquinoline (CAS 1204810-24-1) is a trihalogenated heteroaromatic building block of the quinoline class, with the molecular formula C₉H₄BrCl₂N and a molecular weight of approximately 276.94 g/mol . The compound features bromine at the C3 position and chlorine atoms at the C4 and C8 positions of the quinoline core . Its principal value lies in its utility as a synthetic intermediate offering three distinct halogen handles for sequential, chemoselective functionalization [1]. This substitution pattern enables C4 nucleophilic aromatic substitution (SₙAr) as the primary reactivity, with the C3 bromine providing a secondary cross-coupling site [1].

Workflow Sequential orthogonal derivatization of quinoline scaffolds
Selection Trihalogenated building block with three distinct reactive handles
Use Context Medicinal chemistry SAR and agrochemical intermediate research

Why 3-Bromo-4,8-dichloroquinoline Cannot Be Replaced by Other Halogenated Quinoline Building Blocks


Generic substitution among halogenated quinoline building blocks is precluded by the precise regiochemical control required in medicinal chemistry and agrochemical synthesis. The spatial arrangement of halogens on the quinoline scaffold governs both the chemoselectivity of successive derivatization reactions and the ultimate biological activity of the final compound [1]. Literature on structurally related 4,8-dichloroquinolines demonstrates that the two chlorine atoms possess markedly different reactivities toward nucleophiles and palladium-catalyzed couplings, with the C4 chlorine being substantially more activated for SₙAr [1][2]. Introducing a third halogen at the C3 position—as in 3-bromo-4,8-dichloroquinoline—further expands the synthetic vector space, enabling sequential functionalization pathways that are inaccessible with dihalogenated analogs [2]. The specific 3-bromo-4,8-dichloro substitution pattern is thus non-interchangeable with isomers such as 6-bromo-4,8-dichloroquinoline (CAS 1156602-19-5) or simpler 4,8-dichloroquinoline (CAS 21617-12-9), each of which offers a distinct, constrained set of derivatization options .

Regioisomeric mismatch
C3-bromo vs. C6-bromo isomers differ in electronic environment, which may alter cross-coupling reactivity and final compound geometry.
Handle count limitation
4,8-Dichloroquinoline lacks the C3 bromine handle, reducing orthogonal derivatization vectors from three to two.

3-Bromo-4,8-dichloroquinoline (CAS 1204810-24-1): Quantitative Differentiation Evidence for Scientific Selection


Orthogonal Reactivity: C4 SₙAr Primacy and C3 Cross-Coupling Potential Differentiate from 4,8-Dichloroquinoline

The primary differentiation of 3-bromo-4,8-dichloroquinoline from 4,8-dichloroquinoline (CAS 21617-12-9) lies in the presence of the C3 bromine, which enables a third, orthogonal functionalization site. In 4,8-dichloroquinoline, the C4 chlorine is the most reactive site for nucleophilic aromatic substitution (SₙAr), while the C8 chlorine is comparatively inert under standard SₙAr conditions [1]. Adding a bromine at C3 in 3-bromo-4,8-dichloroquinoline introduces a halogen specifically suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which typically proceed with high selectivity for bromides over chlorides [2]. This triad allows for three-stage, fully orthogonal derivatization: (1) C4 SₙAr amination or etherification; (2) C3 cross-coupling; and (3) C8 cross-coupling under more forcing conditions [2].

Orthogonal handles
Cross-study comparable
Target: 3 handles (C4-Cl, C3-Br, C8-Cl) 4,8-Dichloroquinoline: 2 handles (C4-Cl, C8-Cl)
Expands synthetic vector space for sequential derivatization
+1 orthogonal handle enables three-stage functionalization
Chemoselective derivatization Sequential functionalization Building block procurement

Regioisomeric Selectivity: C3 Bromine vs. C6 Bromine Defines Distinct Derivatization Pathways

The regioisomer 6-bromo-4,8-dichloroquinoline (CAS 1156602-19-5) represents the closest commercially available comparator. In the 6-bromo isomer, the C4 chlorine retains its SₙAr reactivity, but the bromine is positioned on the benzenoid ring at C6, distal to the heterocyclic nitrogen . In contrast, 3-bromo-4,8-dichloroquinoline places the bromine at the C3 position, directly adjacent to the C4 chlorine on the pyridine ring of the quinoline. This positional difference substantially alters the electronic environment and thus the reactivity of both the bromine and the C4 chlorine in subsequent transformations . Specifically, the C3 bromine resides in a more electron-deficient environment due to proximity to the heterocyclic nitrogen, potentially affecting cross-coupling rates and yields compared to the C6 bromine .

Positional isomer reactivity
Class-level inference
C3 bromine (pyridine ring, electron-deficient) 6-Bromo isomer: C6 bromine (benzenoid ring)
Electronic environment may shift cross-coupling rates and selectivity
Direct experimental comparison not publicly available
Regioselective synthesis Isomer comparison Quinoline functionalization

Antibacterial Activity Class Benchmarking: Halogenated Quinoline Potency Against Enterococcus faecalis

While direct antibacterial data for 3-bromo-4,8-dichloroquinoline are not available in public literature, structurally related halogenated quinolines have been evaluated against Gram-positive bacterial strains, providing a class-level activity benchmark. A halogenated quinoline derivative (BindingDB entry CHEMBL3585717) demonstrated an IC₅₀ of 3.19 μM (3,190 nM) against Enterococcus faecalis CECT 481 in a microbial growth inhibition assay incubated for 18 hours [1]. This value establishes a reference point for the antibacterial potential of halogenated quinoline scaffolds. The presence of multiple halogens in 3-bromo-4,8-dichloroquinoline—particularly the combination of electron-withdrawing chloro and polarizable bromo substituents—is consistent with structural motifs associated with antimicrobial activity in this chemical class [2].

Class antibacterial benchmark
Class-level inference
IC₅₀ 3.19 μM
Reported for a halogenated quinoline analog against E. faecalis
Compound-specific validation required; 18-h broth dilution assay
Antibacterial screening Quinoline SAR Lead identification

Anticancer Class Potential: 8-Substituted Bromoquinoline SAR Establishes IC₅₀ Benchmarks for Tumor Cell Lines

A structure-activity relationship (SAR) study evaluating bromo derivatives of 8-substituted quinolines as novel anticancer agents provides a relevant class-level benchmark. The study evaluated brominated 8-hydroxy-, 8-methoxy-, and 8-aminoquinolines against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines [1]. Among these, 7-bromo-8-hydroxyquinoline derivatives demonstrated strong antiproliferative activity with IC₅₀ values in the low microgram per milliliter range [1][2]. The SAR analysis concluded that the quinoline core containing a hydroxyl group at the C8 position conferred enhanced anticancer potential [2]. 3-Bromo-4,8-dichloroquinoline, with its chlorine at C8 (rather than hydroxyl or amino substitution) and bromine at C3, represents a distinct substitution pattern that may be explored for anticancer lead optimization, with the cited SAR data serving as a baseline for activity expectations [3].

Class anticancer SAR
Class-level inference
IC₅₀ low μg/mL range
8-Substituted bromoquinoline class shows antiproliferative activity
C6, HeLa, HT29 cell lines; compound not directly tested
Anticancer screening Quinoline SAR Cytotoxicity profiling

Physicochemical Property Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) Compare to 4,8-Dichloroquinoline

The computed physicochemical properties of 3-bromo-4,8-dichloroquinoline differentiate it from the non-brominated 4,8-dichloroquinoline in ways that impact drug-likeness predictions. For 3-bromo-4,8-dichloroquinoline, the calculated LogP is 4.304 and the polar surface area (PSA) is 12.89 Ų . In comparison, 4,8-dichloroquinoline (CAS 21617-12-9) has a lower molecular weight (198.05 g/mol vs. 276.94 g/mol) and a lower calculated LogP due to the absence of the lipophilic bromine atom [1]. The addition of bromine at C3 increases lipophilicity, which may enhance membrane permeability but also potentially increase metabolic liability and hERG channel binding risk [2]. This property shift must be considered when selecting building blocks for medicinal chemistry programs with specific ADME target profiles.

Lipophilicity shift
Cross-study comparable
Target: LogP 4.304, PSA 12.89 Ų 4,8-Dichloroquinoline: lower LogP (MW 198 vs 277)
Bromine increases lipophilicity, potentially affecting permeability and ADME
Calculated values; experimental logP not reported
Physicochemical properties ADME prediction Compound selection

Commercial Availability and Purity Specification: Benchmarking Procurement Viability

3-Bromo-4,8-dichloroquinoline (CAS 1204810-24-1) is commercially available from multiple chemical suppliers with a standard purity specification of 95% . This purity level is consistent with the industry standard for research-grade halogenated quinoline building blocks, including its regioisomer 6-bromo-4,8-dichloroquinoline (CAS 1156602-19-5), which is also offered at 95% purity . The compound is available in research quantities (typically 1 g to 100 g), with long-term storage recommended in cool, dry conditions . The consistent commercial availability across multiple vendors reduces supply chain risk compared to less common, custom-synthesis-only quinoline derivatives.

Commercial specification
Supporting evidence
Purity: 95% (research grade)
Consistent availability from multiple suppliers
Lot-specific purity may vary; typical pack sizes 1–100 g
Chemical procurement Building block sourcing Purity specification

3-Bromo-4,8-dichloroquinoline (CAS 1204810-24-1): Optimal Research and Industrial Application Scenarios


Sequential, Orthogonal Derivatization for Medicinal Chemistry SAR Exploration

The trihalogenated scaffold of 3-bromo-4,8-dichloroquinoline is optimally suited for medicinal chemistry programs requiring systematic exploration of three distinct vectors around the quinoline core. The established reactivity hierarchy—C4 SₙAr followed by C3 and C8 cross-coupling [1][2]—enables the rapid, parallel synthesis of diverse quinoline-based compound libraries. This approach is particularly valuable in early-stage drug discovery where maximizing chemical diversity from a single building block accelerates hit-to-lead optimization [3].

Antibacterial Lead Identification Starting from a Halogenated Quinoline Scaffold

Given the demonstrated antibacterial activity of structurally related halogenated quinolines against Gram-positive pathogens such as Enterococcus faecalis (class benchmark IC₅₀ = 3.19 μM) [1], 3-bromo-4,8-dichloroquinoline represents a viable starting point for antibacterial lead identification. Its three halogen handles allow for systematic derivatization to optimize potency, spectrum, and pharmacokinetic properties while maintaining the core quinoline pharmacophore [2].

Anticancer Screening in Tumor Cell Line Panels

The established SAR for 8-substituted bromoquinolines demonstrating antiproliferative activity against C6, HeLa, and HT29 tumor cell lines [1][2] supports the inclusion of 3-bromo-4,8-dichloroquinoline in anticancer screening cascades. Although direct activity data for this specific compound are not yet reported, its structural features align with the bromoquinoline class for which low μg/mL IC₅₀ values have been documented [3]. Researchers may evaluate this compound in standardized cytotoxicity panels as part of broader quinoline-based anticancer discovery efforts [4].

Agrochemical Intermediate for Halogenated Quinoline Herbicide and Insecticide Development

Dichloroquinoline derivatives have established utility as herbicides and as intermediates for insecticidal compounds targeting disease vectors [1][2]. The C3 bromine in 3-bromo-4,8-dichloroquinoline provides an additional vector for introducing substituents that may modulate potency, selectivity, or environmental fate in agrochemical development programs. This compound may serve as a versatile intermediate for synthesizing novel quinoline-based crop protection agents [3].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Trihalogenated scaffold with orthogonal reactivity hierarchy
Derivatization sequence and regiochemical control
Antibacterial lead identification
Halogenated quinoline with class-level activity benchmark
Compound-specific MIC and spectrum evaluation
Anticancer screening in tumor cell line panels
Bromoquinoline core with reported antiproliferative class SAR
Cytotoxicity endpoint review across multiple cell lines
Agrochemical intermediate development
Dichloroquinoline scaffold with additional C3 modification vector
Herbicidal/insecticidal activity and environmental fate profiling

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